molecular formula C19H23N3O5S2 B2891089 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1210310-35-2

4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2891089
CAS No.: 1210310-35-2
M. Wt: 437.53
InChI Key: LLLPDTMGCMMYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the methoxybenzenesulfonyl and thiophen-2-yl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include:

    Catalyst Selection: Choosing efficient catalysts to promote specific reactions.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide: Unique due to its spirocyclic structure and functional groups.

    Other Spirocyclic Compounds: Compounds with similar spirocyclic cores but different functional groups.

Uniqueness

The uniqueness of 4-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-thiophen-2-yl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-26-15-4-6-16(7-5-15)29(24,25)22-12-13-27-19(22)8-10-21(11-9-19)18(23)20-17-3-2-14-28-17/h2-7,14H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLPDTMGCMMYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.